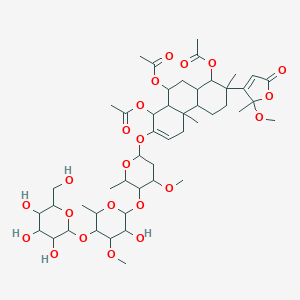
Tylophoroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylophoroside is a natural product found in Vincetoxicum sylvaticum with data available.
Scientific Research Applications
Immune Response Modulation
Tylophora alkaloids like Tylophoroside have shown potential in modulating immune responses. Studies indicate that these alkaloids can inhibit certain types of cellular immune responses. For instance, Tylophora indica, a source of these alkaloids, has been found to inhibit delayed hypersensitivity reaction and contact sensitivity in animal models. This suggests a potential application in managing disorders associated with altered immunological status such as asthma and certain allergies (Ganguly & Sainis, 2001).
Anti-Cancer Properties
Tylophorine, a related compound, exhibits anti-cancer activities. It has been observed to arrest carcinoma cells at the G1 phase and downregulate cyclin A2 expression, suggesting a role in inhibiting cancer cell proliferation (Wu et al., 2009). Additionally, Tylophora alkaloids have been noted for inducing apoptosis in erythroleukemic cells, signifying potential as anti-cancer agents (Ganguly & Khar, 2002).
Novel Antitumor Compounds
Tylophorine analogs have shown significant antitumor effects in studies, with potential as novel antitumor compounds. These analogs have demonstrated potent growth-inhibitory effects against various carcinoma cell lines and have been found to induce differentiation in HepG2 cells, a human hepatocellular carcinoma cell line (Gao et al., 2004).
Mechanisms in Carcinoma Cells
The mechanisms by which Tylophorine affects carcinoma cells have been studied. For example, Tylophorine treatment has been shown to increase the accumulation of c-Jun protein in carcinoma cells and to affect the cyclin A2 promoter activity, influencing cell cycle progression (Yang et al., 2013).
Antimicrobial Potential
Tylophora indica, containing this compound, has been recognized for its antimicrobial potential. It has been used traditionally for treating ailments like asthma and diarrhea. The methanolic extracts of T. indica have shown effectiveness against various bacteria, highlighting its potential in the health and food industry as a natural antimicrobial agent (Khanna et al., 2018).
Inhibiting Vascular Smooth Muscle Cell Proliferation
Tylophorine has also been found to inhibit the proliferation of vascular smooth muscle cells, which can contribute to the prevention of restenosis after percutaneous coronary interventions. This suggests its potential application in treating vasculo-proliferative disorders (Joa et al., 2019).
Properties
CAS No. |
135247-45-9 |
|---|---|
Molecular Formula |
C7H5ClO3S |
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
[1,8-diacetyloxy-7-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-(2-methoxy-2-methyl-5-oxofuran-3-yl)-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C48H72O22/c1-20-39(68-45-38(57)42(59-10)40(21(2)62-45)69-44-37(56)36(55)35(54)30(19-49)67-44)29(58-9)17-33(61-20)66-27-13-15-46(6)26-12-14-47(7,31-18-32(53)70-48(31,8)60-11)43(65-24(5)52)25(26)16-28(63-22(3)50)34(46)41(27)64-23(4)51/h13,18,20-21,25-26,28-30,33-45,49,54-57H,12,14-17,19H2,1-11H3 |
InChI Key |
VESHJLKAOVXYMW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
Synonyms |
tylophoroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B237042.png)

![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)


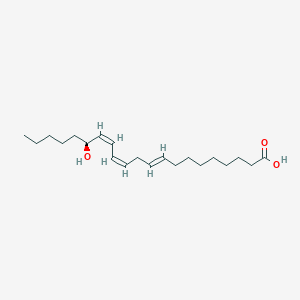
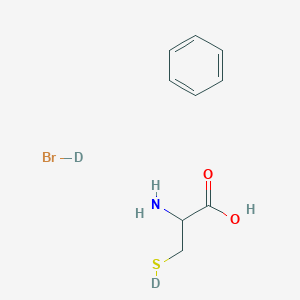
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
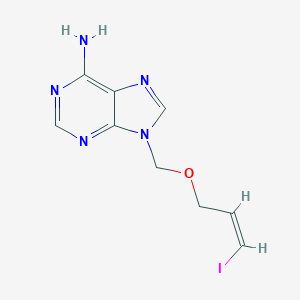
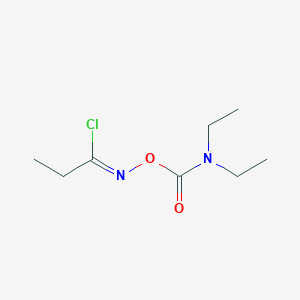
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
